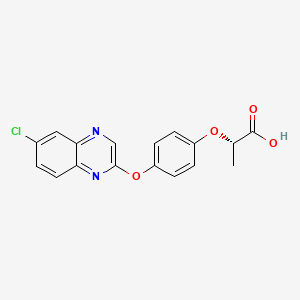

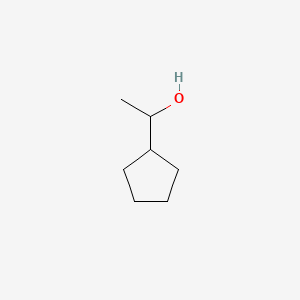

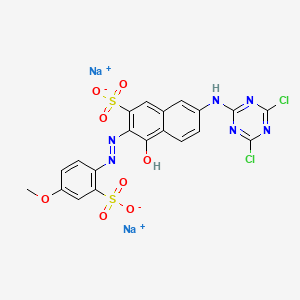

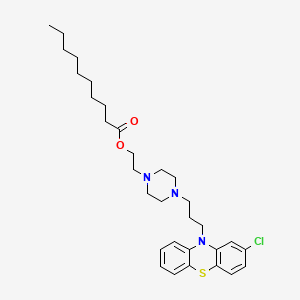

![molecular formula C18H14O4 B1203432 菲喃并[1,2-b]菲-10,11-二酮,6,7,8,9-四氢-7-羟基-1-甲基-6-亚甲基- CAS No. 83145-47-5](/img/structure/B1203432.png)

菲喃并[1,2-b]菲-10,11-二酮,6,7,8,9-四氢-7-羟基-1-甲基-6-亚甲基-

描述

Phenanthro(1,2-b)furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene- is a natural product found in Salvia miltiorrhiza with data available.

科学研究应用

靶向药物递送

羟甲基丹参醌在靶向药物递送系统中具有潜在的应用价值。其分子结构允许创建能够选择性靶向患病细胞(例如癌细胞)并同时保护健康细胞的药物缀合物。 这种特异性是通过该化合物与某些疾病中过表达的细胞受体或抗原结合的能力实现的 {svg_1}.

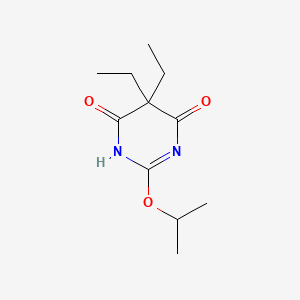

纳米医学

在纳米医学领域,羟甲基丹参醌可用于增强纳米粒子的渗透性和滞留(EPR)效应。这种效应对于将治疗剂有效递送至肿瘤组织至关重要。 该化合物的性质可以提高纳米粒子的稳定性和生物利用度,使其成为开发基于纳米医学的治疗方法的宝贵资产 {svg_2}.

抗炎疗法

羟甲基丹参醌的抗炎特性使其成为开发新型抗炎药物的候选药物。 其作用机制可能涉及炎症途径的调节,可能导致治疗关节炎和其他慢性炎症性疾病 {svg_3}.

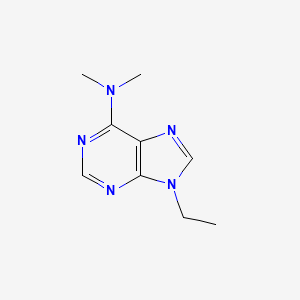

抗氧化剂研究

作为一种抗氧化剂,羟甲基丹参醌可以促进针对对抗氧化应激的疗法研究和开发。 这种应激是许多疾病(包括神经退行性疾病)的一个因素,该化合物的抗氧化活性可以帮助创建保护性治疗方法 {svg_4}.

抗菌剂

抗菌剂的研究可以从羟甲基丹参醌中获益,因为它具有潜在的杀菌和杀真菌作用。 它可以导致合成新的抗生素和抗真菌剂类别,这些类别对耐药菌株有效 {svg_5}.

心血管健康

该化合物对心血管健康的影响是另一个令人关注的领域。它可能具有心脏保护特性,可以利用这些特性来预防或治疗心脏病。 研究可以探索其对血压调节、胆固醇水平和整体心脏功能的影响 {svg_6}.

神经保护应用

羟甲基丹参醌也可能具有神经保护应用。 其穿过血脑屏障的能力及其潜在的神经保护作用可能使其成为治疗脑损伤和神经退行性疾病的宝贵化合物 {svg_7}.

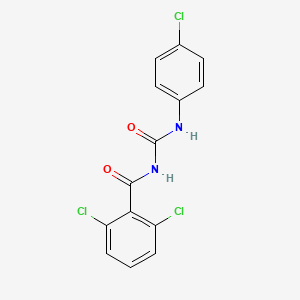

癌症治疗

最后,该化合物在癌症治疗中的作用是一个重要的研究领域。 其对癌细胞的细胞毒性,而不伤害正常细胞,可能成为开发更有效和毒性更小的癌症治疗方法的关键 {svg_8}.

作用机制

Mode of Action

It is believed to have multiple mechanisms of action, including anti-apoptosis, anti-inflammation, regulating autophagy, limiting glutamate excitotoxicity, inhibiting oxidative stress, and promoting neovascularization .

Biochemical Pathways

Hydroxymethylenetanshinquinone is thought to interact with several biochemical pathways. These include pathways involved in apoptosis, inflammation, autophagy, glutamate toxicity, oxidative stress, and neovascularization . The compound’s effects on these pathways could lead to various downstream effects, potentially contributing to its therapeutic properties.

Pharmacokinetics

It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which could influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of Hydroxymethylenetanshinquinone’s action are likely to be diverse, given its potential interactions with multiple biochemical pathways. These effects could include reduced cell death (anti-apoptosis), reduced inflammation, altered autophagy, reduced glutamate toxicity, reduced oxidative stress, and increased formation of new blood vessels (neovascularization) .

属性

IUPAC Name |

7-hydroxy-1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-8-7-22-18-12-4-3-10-9(2)13(19)6-5-11(10)15(12)17(21)16(20)14(8)18/h3-4,7,13,19H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJKJFRMCYQMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101003161 | |

| Record name | 7-Hydroxy-1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83145-47-5 | |

| Record name | Hydroxymethylenetanshinquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083145475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structural characterization of Hydroxymethylenetanshinquinone?

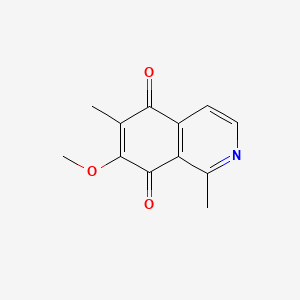

A1: Research indicates that Hydroxymethylenetanshinquinone possesses the molecular formula C18H14O4 and a melting point ranging from 196-198°C []. Structural elucidation was achieved through spectral analysis, including techniques like NMR and IR, and chemical methods [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。